Differential JNK2 and JNK3 Inhibitory Potency: SP 600125 Negative Control vs. SP600125
The defining characteristic of SP 600125, negative control, is its drastically reduced inhibitory potency against JNK isoforms compared to the active inhibitor SP600125, making it an appropriate negative control. The methylation at the N1 position of the anthrapyrazolone core disrupts ATP-competitive binding, resulting in a 450-fold and 267-fold increase in IC50 values for JNK2 and JNK3, respectively .
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | JNK2: 18 µM; JNK3: 24 µM |
| Comparator Or Baseline | SP600125 (active inhibitor): JNK2: 40 nM; JNK3: 90 nM |
| Quantified Difference | JNK2: 450-fold higher IC50; JNK3: 267-fold higher IC50 |
| Conditions | In vitro kinase assay |
Why This Matters
This quantitative window ensures that at typical SP600125 working concentrations (e.g., 5-20 µM), the negative control exhibits negligible JNK inhibition, allowing for the direct attribution of effects to JNK pathway blockade.
